molecular formula C20H38 B13948806 Naphthalene, decahydro-1,6-dimethyl-3-octyl- CAS No. 56248-64-7

Naphthalene, decahydro-1,6-dimethyl-3-octyl-

Cat. No.: B13948806
CAS No.: 56248-64-7
M. Wt: 278.5 g/mol
InChI Key: WYTZEEPRHZJJSV-UHFFFAOYSA-N
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Description

Naphthalene, decahydro-1,6-dimethyl-3-octyl- is an organic compound with the molecular formula C20H38. It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, and it contains additional methyl and octyl substituents. This compound is part of the bicyclo[4.4.0]decane family and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphthalene, decahydro-1,6-dimethyl-3-octyl- typically involves the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation reactors and efficient separation techniques to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Naphthalene, decahydro-1,6-dimethyl-3-octyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene, decahydro-1,6-dimethyl-3-octyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

  • Naphthalene, decahydro-2,6-dimethyl-3-octyl-
  • Naphthalene, decahydro-1,1-dimethyl-
  • Decahydro-1,5-dimethylnaphthalene

Comparison: Naphthalene, decahydro-1,6-dimethyl-3-octyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. The presence of the octyl group, in particular, can influence its hydrophobicity and interaction with other molecules .

Properties

CAS No.

56248-64-7

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

IUPAC Name

1,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-14-17(3)20-12-11-16(2)13-19(20)15-18/h16-20H,4-15H2,1-3H3

InChI Key

WYTZEEPRHZJJSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC(C2CCC(CC2C1)C)C

Origin of Product

United States

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